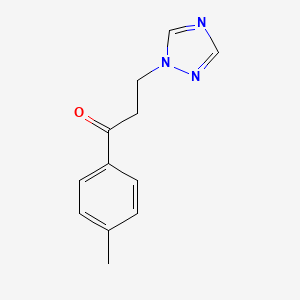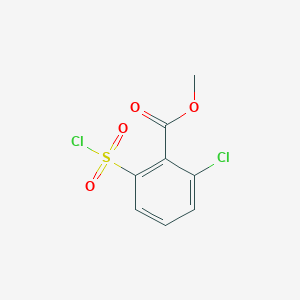
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Übersicht
Beschreibung
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a synthetic compound that belongs to the class of arylalkylketones and has a molecular weight of 221.27 g/mol.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves its conversion into MPP+ (1-methyl-4-phenylpyridinium), which is a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, leading to the generation of reactive oxygen species and mitochondrial dysfunction, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the striatum, which is responsible for the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one also induces oxidative stress and inflammation, which are thought to contribute to the neurodegenerative process in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is also a relatively easy compound to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is that it is a toxic compound that can be harmful to researchers if not handled properly. Additionally, the use of animal models for studying Parkinson's disease has limitations in terms of its translational value to human disease.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Another area of research is focused on understanding the role of oxidative stress and inflammation in the neurodegenerative process of Parkinson's disease. Additionally, there is a need for the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease in humans.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has been extensively used in scientific research, particularly in the field of neuroscience. 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is commonly used to induce Parkinson's disease in animal models, as it selectively destroys dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. This makes 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one an important tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the disease.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10-2-4-11(5-3-10)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIURIQTOHISBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514049 | |
| Record name | 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
CAS RN |
81234-27-7 | |
| Record name | 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)







![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)


![4-[(4-Fluorophenyl)methoxy]piperidine](/img/structure/B3387336.png)
